molecular formula C21H24N2O5 B248389 [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Cat. No. B248389
M. Wt: 384.4 g/mol
InChI Key: PPJFQUVPDBWDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been found to be effective in treating various diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 works by binding to the active site of BTK and inhibiting its activity. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition prevents the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant biochemical and physiological effects on B-cells. Its inhibition of BTK activity prevents the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This effect has been found to be dose-dependent, with higher doses leading to more significant effects.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages and limitations for lab experiments. Its potent inhibition of BTK makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in disease. However, its specificity for BTK may limit its use in studying other signaling pathways. Additionally, its high potency may require careful dosing to avoid off-target effects.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways to improve treatment efficacy. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Additionally, further studies are needed to elucidate the role of BTK in autoimmune disorders and to explore the potential of TAK-659 in treating these diseases.
Conclusion:
In conclusion, [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone is a chemical compound with significant potential for treating various diseases. Its potent inhibition of BTK has been found to be effective in treating B-cell malignancies and autoimmune disorders. Further research is needed to explore its potential in combination therapies and to develop analogs with improved pharmacokinetic properties and selectivity for BTK.

Synthesis Methods

The synthesis of [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone involves a multi-step process that starts with the reaction of 4-bromo-2-methoxybenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to form the final compound. The synthesis of TAK-659 has been optimized to improve its purity and yield, making it a viable candidate for large-scale production.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in treating various diseases. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been found to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to be a potent inhibitor of BTK, and its efficacy in treating these diseases has been demonstrated in preclinical studies.

properties

Product Name

[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N2O5/c1-26-17-7-5-4-6-16(17)21(25)23-12-10-22(11-13-23)20(24)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3

InChI Key

PPJFQUVPDBWDNK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.